5-Amino-1-ethyl-3-methylpyridin-2(1H)-one
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Overview
Description
5-Amino-1-ethyl-3-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the 5-position, an ethyl group at the 1-position, and a methyl group at the 3-position of the pyridin-2(1H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridin-2(1H)-one with ethylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and advanced purification techniques like distillation and recrystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Ammonia, amine derivatives; reactions may require catalysts and elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
5-Amino-1-ethyl-3-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylpyridin-2(1H)-one: Lacks the ethyl group at the 1-position.
1-Ethyl-3-methylpyridin-2(1H)-one: Lacks the amino group at the 5-position.
5-Amino-1-ethylpyridin-2(1H)-one: Lacks the methyl group at the 3-position.
Uniqueness
5-Amino-1-ethyl-3-methylpyridin-2(1H)-one is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3,9H2,1-2H3 |
InChI Key |
PLOXMCFSURFKDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C(C1=O)C)N |
Origin of Product |
United States |
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